Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-14(16)13-9-8-12(18-3)10-11(13)2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPROWHMJZKVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Corresponding Acid
The most common and foundational method for preparing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves the esterification of the corresponding 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid under reflux conditions to drive the reaction to completion.
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- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Solvent: Ethanol (also acts as reactant)
- Temperature: Reflux (~70–80°C)
- Time: Several hours (commonly 4–18 hours depending on scale and catalyst)
-
- Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.
- Nucleophilic attack by ethanol forms a tetrahedral intermediate.
- Elimination of water and deprotonation yields the ester.
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- Post-reaction, the mixture is neutralized and extracted with organic solvents such as ethyl acetate.
- Organic layers are washed with water and brine, dried over sodium sulfate, and concentrated.
- Crystallization from ethanol or other suitable solvents yields the pure ester.
A less direct but documented approach involves halogenation of ethyl 3-oxovalerate to form ethyl 4-bromo-3-oxovalerate, followed by nucleophilic substitution with the 4-methoxy-2-methylphenyl moiety or its derivatives. This method allows for the introduction of the aromatic substituent at a specific position on the valerate chain.
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- Bromination of ethyl 3-oxovalerate with bromine under controlled conditions.
- Reaction of the bromo intermediate with the aromatic nucleophile.
- Subsequent purification steps including filtration, washing, and crystallization.
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- Temperature control (often 0–25°C) to avoid side reactions.
- Use of inert atmosphere (argon) to prevent oxidation.
- Solvent systems such as toluene or tetrahydrofuran.
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- Overall yields reported around 40–87% depending on step optimization.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid, ethanol, H2SO4 | Reflux (~75°C) | 4–18 hours | 70–90 | Acid catalyst essential for conversion |
| Bromination | Ethyl 3-oxovalerate, Br2 | 0–25°C | 1–3 hours | 80–85 | Controlled addition to avoid polybromination |
| Nucleophilic substitution | 4-methoxy-2-methylphenyl nucleophile, solvent (toluene/THF) | -20 to 25°C | 1–2 hours | 60–80 | Argon atmosphere recommended |
| Purification and crystallization | Ethanol or ethyl acetate, drying agents (Na2SO4) | Ambient to 77°C | Variable | - | Crystallization improves purity |
Catalyst Selection: Sulfuric acid and p-toluenesulfonic acid monohydrate have been shown to effectively catalyze esterification with high conversion rates and manageable side reactions.
Temperature Control: Maintaining reflux temperature during esterification ensures complete reaction while minimizing decomposition.
Solvent Effects: Ethanol serves both as solvent and reactant, simplifying the reaction setup. Post-reaction extraction with ethyl acetate and washing with brine and water removes impurities effectively.
Reaction Time: Extended reflux times (up to 18 hours) improve yield but require monitoring to prevent degradation.
Crystallization: Cooling the reaction mixture to room temperature and then to sub-zero temperatures (-20°C) promotes crystallization of the product, facilitating isolation and purification.
Scale-Up Considerations: Continuous flow reactors have been proposed for industrial scale-up to enhance control over reaction parameters, improve yield, and reduce human error.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Esterification | Acid, ethanol, sulfuric acid catalyst | Simple, high yield, scalable | Requires reflux, acid handling | 70–90 |
| Halogenation + Substitution | Ethyl 3-oxovalerate, Br2, aromatic nucleophile | Allows selective substitution | Multi-step, sensitive to conditions | 40–80 |
| Continuous Flow Esterification | Same as direct esterification | Better control, scalable | Requires specialized equipment | >85 |
The preparation of this compound is predominantly achieved through acid-catalyzed esterification of the corresponding acid with ethanol under reflux conditions. Alternative synthetic routes involving halogenation and nucleophilic substitution provide additional flexibility but are more complex. Optimization of reaction parameters such as catalyst choice, temperature, and purification techniques significantly impacts yield and purity. Industrial scale-up benefits from continuous flow methodologies, enhancing reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(4-methoxy-2-methylphenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate has been investigated for its potential pharmaceutical applications, particularly in the development of anti-diabetic agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development.
Case Study: Anti-Diabetic Activity
A study demonstrated that derivatives of compounds similar to this compound exhibit significant anti-diabetic properties. These compounds were shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The structural modifications, including the methoxy and methyl groups, were crucial for their biological activity .
Organic Synthesis
The compound serves as an intermediate in various organic synthesis processes, especially in the creation of more complex molecules through reactions such as Michael additions and other nucleophilic additions.
Application in Multicomponent Reactions
Research has highlighted the use of this compound in enantioselective organocatalytic reactions. These reactions are essential for synthesizing chiral compounds that are valuable in pharmaceuticals. The compound's ability to participate in Michael additions with electron-poor olefins has been documented, leading to high yields and selectivity .
The biological activity of this compound has been explored, particularly its potential antioxidant properties. Such properties are critical in developing therapeutic agents for various diseases linked to oxidative stress.
Antioxidant Studies
Recent studies have indicated that compounds containing similar structural motifs exhibit antioxidant activity, which is beneficial for preventing cellular damage caused by free radicals. This activity is attributed to the presence of the methoxy group on the phenyl ring, enhancing electron donation capabilities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with various biological pathways. The methoxy and methyl groups on the phenyl ring may also contribute to the compound’s overall activity by influencing its binding affinity to target proteins .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of 5-aryl-5-oxovalerates are highly dependent on the substituents of the phenyl ring. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
Modifications to the 5-Oxovalerate Chain
The 5-oxovalerate chain is critical for bioactivity, particularly in OXE receptor antagonism:
- 3-Methyl Substitution : Addition of a methyl group at the 3-position of the 5-oxovalerate chain (as in the title compound) dramatically increases potency (e.g., S-264 enantiomer IC₅₀ = 400 nM) by favoring a bioactive conformation and blocking β-oxidation metabolism .
- Chloro/Bromo Substituents : In indole-based analogs, 6-Cl or 5-Br substitutions on adjacent rings enhance potency by 3–4 fold, but this effect is context-dependent .
- Racemic vs. Enantiopure Forms : The S-enantiomer of methyl-substituted analogs (e.g., S-264) shows significantly higher activity than the R-form, emphasizing the role of stereochemistry .
Metabolic Stability and Pharmacokinetics
- Resistance to β-Oxidation : The 3-methyl group in the title compound prevents degradation via β-oxidation, a common metabolic pathway for linear aliphatic chains .
- Comparative Metabolism : Analogs lacking methyl groups (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate ) are more susceptible to hepatic metabolism, reducing their in vivo half-lives.
Biological Activity
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an ester functional group, a ketone, and a substituted aromatic ring. Its molecular formula is , with a molecular weight of 250.29 g/mol. The presence of the methoxy and methyl groups on the aromatic ring significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release active components that may modulate enzymatic activity or receptor interactions. The hydrophobic nature of the aromatic moiety allows for effective binding to lipid membranes and proteins, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and Ehrlich Ascites Carcinoma (EAC) cells. In one study, derivatives demonstrated IC50 values as low as 1.2 µM against MCF-7 cells, indicating strong antiproliferative activity .
Antioxidant Properties
Research has also indicated that this compound may exhibit antioxidant properties. Compounds in this class have been shown to enhance total antioxidant capacity in vitro, suggesting potential protective effects against oxidative stress-related diseases .
Antibacterial Activity
Some derivatives related to this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar ranges . This suggests that this compound could be explored for its potential use in treating bacterial infections.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, and how are they applied methodologically?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments (e.g., methoxy, ester, and aromatic groups). Integrate peaks to confirm substituent ratios.
- Infrared Spectroscopy (IR) : Analyze carbonyl stretches (e.g., ester C=O at ~1740 cm and ketone C=O at ~1700 cm) to distinguish functional groups.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, focusing on fragmentation patterns of the ester and aryl moieties.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated in structural studies of related esters .
Q. What synthetic routes are typical for preparing aryl-substituted 5-oxovalerate esters?
- Answer :
- Claisen Condensation : React β-keto esters with aryl ketones under acidic or basic conditions.
- Alkylation Strategies : Use Grignard reagents or organozinc compounds to introduce aryl groups to ester precursors.
- Example : For analogous compounds, anhydrous ZnCl in chlorinated solvents at controlled temperatures (-1°C to 5°C) ensures regioselective alkylation, as seen in ethyl 5-(1-chloroethyl)-2-furoate synthesis .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- Answer :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) and UV detection at 254 nm.
- GC-MS : Employ a polar stationary phase (e.g., DB-WAX) and temperature ramp (50°C to 250°C at 10°C/min) for volatile derivatives.
- TLC : Silica gel plates with ethyl acetate/hexane (1:3) and visualization under UV or iodine vapor.
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical structural data for 5-oxovalerate esters?
- Answer :
- DFT Studies : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate bond lengths/angles. Compare with X-ray data to identify deviations caused by crystal packing effects .
- Electrostatic Potential Maps : Model electron density to predict reactive sites (e.g., carbonyl groups for nucleophilic attack).
- Troubleshooting : Adjust computational parameters (solvent models, dispersion corrections) to align with experimental conditions.
Q. What strategies optimize cyclization reactions to synthesize heterocyclic derivatives from 5-oxovalerate precursors?
- Answer :
- Catalyst Selection : Use acetic acid or POCl to promote cyclization, as shown in the formation of pyrazolo[1,5-a]pyrimidines from 5-amino-4-(4-methoxy-2-methylphenyl)-3-methylpyrazole .
- Solvent Effects : Reflux in toluene or DMSO enhances reaction efficiency for high-ring-strain intermediates.
- Temperature Control : Maintain 150°C in polar aprotic solvents (e.g., DMSO) to stabilize transition states.
Q. How to design kinetic studies for esterification mechanisms involving 5-oxovalerate intermediates?
- Answer :
- Variable Concentration Experiments : Monitor rate dependence on acyl chloride or alcohol concentrations via in situ IR.
- Isotopic Labeling : Use O-labeled water to trace ester hydrolysis pathways.
- Arrhenius Analysis : Measure rate constants at 10°C intervals (e.g., 25–65°C) to calculate activation energy, referencing protocols for similar esters .
Q. What safety protocols are critical for handling reactive intermediates in 5-oxovalerate synthesis?
- Answer :
- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., alkylation with ZnCl) .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles during chlorination steps.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal.
Data Contradiction Analysis
Q. How to address conflicting reports on reaction yields for aryl-substituted 5-oxovalerates?
- Answer :
- Reproducibility Checks : Verify moisture-free conditions (critical for ZnCl-mediated reactions) .
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or over-alkylation).
- Scale Effects : Test yields at microscale (1 mmol) vs. bulk (100 mmol) to identify mass-transfer limitations.
Q. Why might X-ray and DFT data differ in predicting molecular conformations?
- Answer :
- Crystal Packing Forces : X-ray captures intermolecular interactions (e.g., H-bonding) absent in gas-phase DFT models .
- Solution vs. Solid State : Compare DFT results with NMR coupling constants to assess conformational flexibility.
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
